molecular formula C9H12Cl2N2 B1424116 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride CAS No. 1003591-00-1

2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride

Cat. No. B1424116
CAS RN: 1003591-00-1
M. Wt: 219.11 g/mol
InChI Key: CAABAQMQHPHNRI-UHFFFAOYSA-N
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Description

2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The average mass of the molecule is 219.111 Da, and the monoisotopic mass is 218.037750 Da .

Scientific Research Applications

  • Synthesis Methods and Chemical Structures :

    • Compounds containing a pyridine nucleus fused to a saturated nitrogen-containing ring, such as 7-azaoxindoles and tetrahydro[1,8]naphthyridines, were synthesized starting from various 2,6-dichloropyridines, including methods related to tetrahydro-5H-pyrido[2,3-b]azepin-8-ones (Bacqué, El Qacemi, & Zard, 2004).
    • An approach to synthesize 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines involved cyclization of certain alkanones under specific reaction conditions (Subota et al., 2017).
  • Chemical Properties and Reactions :

    • The synthesis of 1,4,5,6-tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine demonstrates the versatility in the formation of various tricyclic azepines, contributing to a broader understanding of the chemical properties and potential applications of such compounds (Albright & Du, 2000).
    • Another study focused on the synthesis and binding of 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine at central nicotinic receptors, indicating potential applications in medicinal chemistry, although this may touch upon drug-related uses (Cheng et al., 1999).
  • Molecular Structures and Supramolecular Assemblies :

    • The study of the chemistry of pyrido[1,2-a]azepines and their hydro derivatives discusses their synthesis, structure, and reactivity, highlighting their importance in organic chemistry and potential physiological activities (Fischer, 2011).
    • Research on the intramolecular nucleophilic cyclization of certain pyridylalkylamines onto the 2-position of the pyridine ring reveals important insights into the formation of compounds like 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine (Hawes & Davis, 1973).
  • Potential Pharmacological Applications :

    • A study on the synthesis of 5-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridines and 5-phenyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines as potential D1 receptor ligands, although related to pharmacology, provides insight into the structural variations and synthesis methods of these compounds (Hussenether & Troschütz, 2004).

properties

IUPAC Name

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.ClH/c10-9-2-1-7-3-5-11-6-4-8(7)12-9;/h1-2,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAABAQMQHPHNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701246
Record name 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003591-00-1
Record name 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride
Reactant of Route 2
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride
Reactant of Route 4
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride
Reactant of Route 5
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride
Reactant of Route 6
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride

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